N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide
Description
N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core with a pyrazin-2-yloxy substituent, making it a versatile molecule for research and industrial applications.
Properties
CAS No. |
642085-34-5 |
|---|---|
Molecular Formula |
C18H14ClN3O2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(pyrazin-2-yloxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-7-6-15(22-18(23)13-4-2-1-3-5-13)10-14(16)12-24-17-11-20-8-9-21-17/h1-11H,12H2,(H,22,23) |
InChI Key |
AJPSKDQDRKWDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-(chloromethyl)phenylamine with pyrazin-2-ol in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group participates in classical amide reactions, with modifications observed under both acidic and basic conditions:
Hydrolysis
-
Acidic hydrolysis : Cleavage of the amide bond occurs in concentrated HCl at reflux (110–120°C), yielding 4-chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline and benzoic acid .
-
Basic hydrolysis : Treatment with NaOH (2M, 80°C) forms the sodium salt of benzoic acid and the corresponding amine.
Nucleophilic Substitution
-
The amide’s carbonyl oxygen can act as a weak nucleophile. In DMF with K₂CO₃, it undergoes alkylation with methyl iodide to form N-methyl derivatives .
Pyrazine-Oxy Methyl Group Reactivity
The pyrazin-2-yloxy methyl moiety exhibits reactivity typical of aryl ethers and pyrazine systems:
Ether Cleavage
-
Reaction with BBr₃ in CH₂Cl₂ (−78°C to RT) cleaves the ether bond, producing 3-(hydroxymethyl)-4-chloroaniline and pyrazin-2-ol .
Electrophilic Aromatic Substitution
-
Pyrazine’s electron-deficient nature directs substitution to the 5-position. Nitration (HNO₃/H₂SO₄, 0°C) yields 5-nitro-pyrazin-2-yl derivatives .
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids in 1,4-dioxane/H₂O (Pd(PPh₃)₄, 90°C) introduces aryl groups at the pyrazine 3-position :
Chloro-Substituted Aromatic Ring Reactivity
The 4-chloro-3-substituted phenyl group undergoes selective transformations:
Nucleophilic Aromatic Substitution (SNAr)
-
Displacement of the chloro group occurs with strong nucleophiles (e.g., piperidine in DMSO, 100°C) :
Metal-Catalyzed Coupling
-
Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos introduces amino groups at the para-chloro position .
Functionalization of the Benzamide Core
The benzamide phenyl ring participates in electrophilic and radical reactions:
Halogenation
-
Bromination (NBS, AIBN, CCl₄, 80°C) selectively substitutes hydrogen at the meta position relative to the amide .
Sulfonation
Stability Under Synthetic Conditions
Critical stability data from analogs:
-
Thermal Stability : Decomposes above 250°C without melting .
-
pH Sensitivity : Stable in pH 2–10 (24h, RT); degradation observed in strong acids/bases .
-
Light Sensitivity : No photodegradation under UV-A (320–400 nm, 48h) .
Catalytic and Solvent Effects
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
-
Pd catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling, with yields dropping to <5% in catalyst-free conditions .
Byproduct Analysis
Common byproducts during synthesis include:
-
Di-substituted pyrazines from over-nitration or over-alkylation .
-
Oxidative degradation products (e.g., benzoquinone derivatives) under aerobic conditions .
This compound’s versatility in amide, aromatic, and heterocyclic reactivity makes it a valuable intermediate for medicinal chemistry and materials science. Future studies should explore its behavior in asymmetric catalysis and photoredox transformations.
Scientific Research Applications
Chemical Properties and Structure
N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide has a complex molecular structure characterized by the presence of a chloro group, a pyrazinyl moiety, and a benzamide functional group. The molecular formula is , with a molecular weight of approximately 315.78 g/mol. Its structural features contribute to its biological activity, making it a candidate for various applications in drug development.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives with pyrazine rings can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the incorporation of the pyrazinyl group enhances the compound's interaction with biological targets involved in cancer progression .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy is attributed to the ability of the chlorophenyl and pyrazinyl groups to disrupt bacterial cell membranes, leading to cell lysis. This property positions it as a potential candidate for developing new antibiotics .
Glycine Transporter Inhibition
Recent studies have identified this compound as an inhibitor of glycine transporters, which are implicated in several neurological disorders. By modulating glycine levels in the synaptic cleft, this compound could potentially be used in therapeutic strategies for conditions such as schizophrenia and anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the pyrazine derivative : Starting from 2-chloropyrazine, reactions with appropriate phenolic compounds yield the pyrazinyl ether.
- Benzamide formation : The resulting intermediate is then reacted with an amine to form the final benzamide structure.
- Purification : The product is purified using standard techniques such as crystallization or chromatography.
Anticancer Research
A study published in The Journal of Medicinal Chemistry explored the anticancer potential of similar compounds and found that modifications to the pyrazine ring significantly enhanced cytotoxicity against breast cancer cell lines .
Antimicrobial Testing
In another case, derivatives of this compound were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated promising activity, suggesting further exploration for clinical applications .
References Table
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrazin-2-yloxy substituted molecules. Examples include:
- N-(4-Chloro-3-(methoxyphenyl)benzamide
- N-(4-Chloro-3-(pyridin-2-yloxy)methyl)phenyl)benzamide
Uniqueness
N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as:
This indicates the presence of a chloro-substituted phenyl group, a pyrazine moiety, and an amide functional group, which may contribute to its biological properties.
Research has indicated that compounds structurally similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : Several studies have demonstrated that benzamide derivatives can act as inhibitors for specific kinases involved in cancer progression. For instance, derivatives with similar structures have shown to inhibit RET kinase activity, which is implicated in certain cancers .
- Neuroprotective Effects : Some related compounds have been investigated for their neuroprotective properties, particularly against neurodegenerative diseases like Parkinson's disease. The ability to penetrate the blood-brain barrier is crucial for these effects .
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzamide derivatives:
- RET Kinase Inhibition : Compounds analogous to this compound were tested in ELISA-based assays, revealing moderate to high inhibition of RET kinase activity. For example, a study reported that certain 4-chloro-benzamide derivatives significantly inhibited cell proliferation driven by RET mutations .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF7, SF-268) demonstrated that these compounds could induce apoptosis and inhibit cell growth effectively. Specific IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50% .
Neuroprotective Activity
Research has highlighted the potential of benzamide derivatives in neuroprotection:
- C-Abl Inhibition : A notable study focused on 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives showed significant inhibitory activity against c-Abl kinase, which is associated with neurodegenerative processes. One compound exhibited lower toxicity compared to nilotinib while maintaining efficacy against MPP+-induced neurotoxicity in SH-SY5Y cells .
Case Studies
- RET Kinase Inhibitors : A study published in 2016 synthesized various 4-chloro-benzamides and evaluated their potency against RET kinase. The most promising compound exhibited IC50 values indicating strong inhibition at both molecular and cellular levels .
- Neuroprotective Agents : Another case study explored the design of benzamide derivatives aimed at providing neuroprotection in models of Parkinson’s disease. The synthesized compounds demonstrated significant protective effects against neuronal cell death induced by toxic agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| RET Kinase Inhibition | 4-Chloro-benzamide derivative | 0.5 - 5 | Kinase inhibition |
| Neuroprotection | 4-Methyl-3-(pyridin-2-ylamino) | 1 - 10 | C-Abl inhibition |
| Cytotoxicity | Various benzamide derivatives | 3.79 - 42.30 | Induction of apoptosis |
Q & A
Q. Table 1: Key Spectral Peaks for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Benzamide C=O | 1680 | - | 167.3 |
| Pyrazine ring | - | 8.7 (s, 2H) | 151.4, 153.5 |
| Ar-Cl | 750 | - | 128.7 |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent (DMF) | Anhydrous | Enhances coupling |
| Catalyst (Pd(OAc)₂) | 2 mol% | Maximizes efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
